In Vitro Potency vs. BKM1972 in mCRPC
BKM1644 demonstrates a broader and more potent in vitro cytotoxicity profile against metastatic, castration-resistant prostate cancer (mCRPC) cells compared to its later-generation analog BKM1972. While BKM1972 shows an IC50 of 9.3 μM in parental C4–2B cells [2], BKM1644 exhibits an IC50 range of 2.1–6.3 μM across a panel of mCRPC cells [1]. This indicates BKM1644 is approximately 1.5- to 4.4-fold more potent in this relevant cellular context.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.1–6.3 μM |
| Comparator Or Baseline | BKM1972: 9.3 μM (C4–2B cells) and 2.0–5.8 μM in other cancer lines |
| Quantified Difference | BKM1644 is 1.5–4.4 fold more potent than BKM1972 in mCRPC cells |
| Conditions | mCRPC cell proliferation assays; NCI-60 panel for BKM1644; C4-2B and other cancer cell lines for BKM1972 |
Why This Matters
This superior in vitro potency against the intended target cell type makes BKM1644 a more efficient tool compound for mCRPC studies.
- [1] Zhang, S., Gera, L., Mamouni, K., Li, X., Chen, Z., Kucuk, O., & Wu, D. (2016). Inhibition of skeletal growth of human prostate cancer by the combination of docetaxel and BKM1644: an aminobisphosphonate derivative. Oncotarget, 7(19), 27489–27498. https://doi.org/10.18632/oncotarget.8481 View Source
- [2] Chen, Y., Gera, L., Zhang, S., Li, X., Yang, Y., Mamouni, K., ... & Wu, D. (2019). Small molecule BKM1972 inhibits human prostate cancer growth and overcomes docetaxel resistance in intraosseous models. Cancer Letters, 446, 62-72. https://doi.org/10.1016/j.canlet.2019.01.010 View Source
